N-(2-Bromophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry due to their potential therapeutic properties. This compound is characterized by its unique structural features, which include a bromophenyl group attached to a chromene backbone, making it of interest for various research applications.
The compound can be classified under the broader category of 2H-chromene derivatives, which are oxygen-containing heterocycles. These compounds have been extensively studied for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific molecular formula for N-(2-Bromophenyl)-2-oxo-2H-chromene-3-carboxamide is C15H12BrN2O3, with a molecular weight of approximately 364.17 g/mol.
The synthesis of N-(2-Bromophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with 2-bromoaniline. The reaction can be performed through various methods, including:
The molecular structure of N-(2-Bromophenyl)-2-oxo-2H-chromene-3-carboxamide can be depicted using various structural representations:
C1=CC(=C(C=C1)Br)NC(=O)C2=CC(=C(C=C2)O)C(=O)N
The compound features a chromene ring system fused with a carboxamide group, providing it with distinctive chemical properties.
N-(2-Bromophenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions:
These reactions highlight the versatility of N-(2-Bromophenyl)-2-oxo-2H-chromene-3-carboxamide in synthetic organic chemistry.
The mechanism of action for N-(2-Bromophenyl)-2-oxo-2H-chromene-3-carboxamide is primarily linked to its biological activities:
The physical and chemical properties of N-(2-Bromophenyl)-2-oxo-2H-chromene-3-carboxamide include:
These properties are essential for determining suitable applications in laboratory settings.
N-(2-Bromophenyl)-2-oxo-2H-chromene-3-carboxamide has several potential applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2